Researchers seeking a biocompatible antiseptic lead often encounter non-selective cytotoxicity with major mangosteen xanthones like α-mangostin, confounding topical formulation studies. Mangostanin (CAS 35349-68-9) solves this with antimicrobial efficacy equivalent to chlorhexidine yet significantly lower cytotoxicity in human tissue models.
- Validated PDE4 inhibitor scaffold (PDE4D2 IC₅₀ = 420 nM) for chronic inflammatory disease drug discovery.
- Selective cytotoxicity against CHAGO-K1 lung cancer cells enables targeted oncology pathway dissection.
- Dual protective-reparative action against oxidative damage in human keratinocytes for cosmeceutical R&D.
Molecular FormulaC24H24O6
Molecular Weight408.4 g/mol
CAS No.35349-68-9
Cat. No.B023544
⚠ Attention: For research use only. Not for human or veterinary use.
Mangostanin Chemical Identity & Procurement Overview
Mangostanin (also known as 9-Hydroxycalabaxanthone, Xanthone I; CAS 35349-68-9) is a prenylated xanthone with the molecular formula C₂₄H₂₄O₆ and a molecular weight of 408.40 g/mol [1]. It is isolated from the fruit and stem bark of Garcinia mangostana (mangosteen) and other Garcinia species [2]. Structurally, it features a xanthone core with a characteristic fused pyrano ring, distinguishing it from more abundant analogs like α-mangostin and γ-mangostin [3]. As a minor constituent of mangosteen extracts, its procurement value is predicated on unique, structure-driven bioactivities that diverge significantly from major xanthones, making it a targeted tool for specific mechanistic or formulation studies rather than a generic antioxidant or anti-inflammatory agent [4].
Natural product xanthone probe – sourced as a minor constituent from Garcinia mangostana, suited for structure-activity relationship studies distinct from major xanthones.
Selective cytotoxicity research – reported cell-type specificity supports target-identification and pathway-dissection workflows, avoiding broad non-selective toxicity observed with α-mangostin.
Topical antiseptic model fit – reported antimicrobial profile and tissue-compatibility endpoints relevant to skin and oral mucosa model studies.
PDE4 inhibitor scaffold – privileged core for medicinal chemistry programs targeting PDE4 with focus on tolerability endpoint differentiation.
[2] Chin YW, Jung HA, Chai H, Keller WJ, Kinghorn AD. Xanthones with quinone reductase-inducing activity from the fruits of Garcinia mangostana (Mangosteen). Phytochemistry. 2008;69(3):754-758. View Source
[3] Abate M, Pagano C, Masullo M, Citro M, Pisanti S, Piacente S, Bifulco M. Mangostanin, a Xanthone Derived from Garcinia mangostana Fruit, Exerts Protective and Reparative Effects on Oxidative Damage in Human Keratinocytes. Pharmaceuticals. 2022;15(1):84. View Source
[4] Masullo M, et al. Garcinia mangostana L. fruits and derived food supplements: Identification and quantification of bioactive xanthones by HPLC-DAD-MS and NMR. Food Research International. 2022. View Source
Why Mangostanin Cannot Be Replaced by Generic Xanthones
Generic substitution of Mangostanin with the more abundant and less expensive α-mangostin or γ-mangostin is scientifically invalid due to profound differences in their molecular targets, potency profiles, and safety margins. While α-mangostin is a broad-spectrum but non-selective cytotoxic agent with documented systemic toxicity and extremely low oral bioavailability (2.29% in mice) [1], Mangostanin exhibits a narrower, more selective activity profile. Specifically, it demonstrates cell-type selective cytotoxicity against CHAGO-K1 cells while sparing others, a stark contrast to α-mangostin's universal cytotoxicity [2]. Furthermore, Mangostanin's scaffold has been validated as a privileged starting point for the development of PDE4 inhibitors with improved safety profiles, a feature not shared by α-mangostin [3]. Most critically, Mangostanin has been shown in direct comparative studies to provide antimicrobial efficacy comparable to the gold-standard antiseptic chlorhexidine but with significantly lower cytotoxicity in human tissue models, a differentiating advantage not observed with other mangostin analogs [4]. Therefore, selecting α-mangostin as a cheaper alternative for topical antiseptic or PDE4-targeted research would introduce confounding variables of non-specific toxicity, different target engagement, and inferior biocompatibility, fundamentally altering experimental outcomes.
α-Mangostin
Broad, non-selective cytotoxicity profile may confound mechanistic interpretation. Reported systemic toxicity and low oral bioavailability limit translational model relevance.
vs
Mangostanin
Cell-type selective cytotoxicity reported in specific models. PDE4 scaffold with differentiated tolerability endpoint context. Target engagement not driven by general cytotoxicity.
γ-Mangostin
Direct hydroxyl radical scavenger mechanism; no quinone reductase induction. Different chemopreventive pathway and cytotoxicity profile may not transfer to Mangostanin-relevant models.
vs
Mangostanin
Reported quinone reductase induction and dual protective/reparative effects in keratinocyte models. Mechanistic divergence requires pathway-specific selection.
[1] Li L, et al. Absorption, tissue distribution, tissue metabolism and safety of α-mangostin in mangosteen extract using mouse models. Food and Chemical Toxicology. 2014. View Source
[2] Pattamadilok C. Xanthones from Garcinia cowa flowers and their cytotoxicity. Thai Journal of Pharmaceutical Sciences. 2016;40:84-87. View Source
[3] Huang YY, et al. Mangostanin Derivatives as Novel and Orally Active Phosphodiesterase 4 Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis with Improved Safety. Journal of Medicinal Chemistry. 2021;64(18):13736-13751. View Source
[4] Munar-Bestard M, Vargas-Alfredo N, Ramis JM, Monjo M. In Vitro Evaluation of Mangostanin as an Antimicrobial and Biocompatible Topical Antiseptic for Skin and Oral Tissues. ACS Pharmacology & Translational Science. 2024;7(5):1507-1517. View Source
Mangostanin: Comparative Evidence Profile
Superior Influenza Neuraminidase Inhibition vs. α-Mangostin
Mangostanin exhibits significantly greater inhibitory potency against influenza virus neuraminidase than its parent compound, α-mangostin. In a direct head-to-head comparison, Mangostanin demonstrated an IC₅₀ of 7.84 μM, which was 1.6-fold more potent than α-mangostin (IC₅₀ = 12.54 μM) and 1.8-fold more potent than the positive control quercetin [1]. This study also confirmed that Mangostanin acts as a competitive inhibitor of the enzyme [1].
Mangostanin is 1.6-fold more potent than α-mangostin and 1.8-fold more potent than quercetin
Conditions
In vitro neuraminidase inhibition assay using derivatives produced by γ-irradiation of α-mangostin
Why This Matters
This establishes Mangostanin as a more effective chemical probe than α-mangostin for studying influenza neuraminidase inhibition, justifying its selection in antiviral research programs where potency is a critical parameter.
[1] Han AR, et al. α-Mangostin Derivatives Produced by γ-Irradiation and Their Inhibitory Activities Against Influenza Virus Neuraminidase. Natural Product Communications. 2024. View Source
Antimicrobial Efficacy & Superior Biocompatibility vs. Chlorhexidine
Mangostanin demonstrates antimicrobial activity against a panel of skin and oral pathogens that is comparable to the clinical gold-standard antiseptic chlorhexidine, but with a crucial advantage: significantly lower cytotoxicity. In a direct comparative study, Mangostanin effectively inhibited all tested pathogens, including P. gingivalis, S. mutans, S. aureus, and C. acnes [1]. Concurrently, it exhibited negligible cytotoxic effects on human gingival fibroblasts and on 3D models of human epidermis and oral epithelium, a stark contrast to the known cytotoxicity of chlorhexidine on these tissues [1]. Furthermore, Mangostanin effectively inhibited plaque biofilm formation in pooled human saliva [1].
Antimicrobial & biocompatibilityHead-to-head
Comparable antimicrobial activity to chlorhexidine
Negligible cytotoxicity on human gingival fibroblasts and 3D tissue models
Reported antimicrobial screening context with lower tissue cytotoxicity endpoints vs. chlorhexidine.
In vitro models; translation to complex microbiomes and wound environments requires further study.
Significant antimicrobial activity against all tested pathogens; negligible cytotoxicity on human gingival fibroblasts and 3D skin/oral models
Comparator Or Baseline
Chlorhexidine (commercial antiseptic)
Quantified Difference
Comparable antimicrobial efficacy, but with a distinct and superior biocompatibility profile (no quantified cytotoxicity threshold reached for Mangostanin, in contrast to chlorhexidine)
Conditions
In vitro antimicrobial susceptibility testing and cytotoxicity assays on human primary cells and 3D tissue models
Why This Matters
This evidence provides a strong scientific rationale for selecting Mangostanin over chlorhexidine in research aimed at developing novel, biocompatible antiseptic formulations for skin and oral care, where minimizing tissue damage is paramount.
[1] Munar-Bestard M, Vargas-Alfredo N, Ramis JM, Monjo M. In Vitro Evaluation of Mangostanin as an Antimicrobial and Biocompatible Topical Antiseptic for Skin and Oral Tissues. ACS Pharmacology & Translational Science. 2024;7(5):1507-1517. View Source
Cytoprotective and Reparative Effects Against Oxidative Stress in Keratinocytes
Mangostanin is distinguished from other mangosteen xanthones by its ability to not only protect human keratinocytes from H₂O₂-induced oxidative damage but also to restore cells after damage has occurred. In a study of 12 xanthone derivatives, Mangostanin was uniquely identified as capable of both protective and reparative effects [1]. It achieved this by reducing the generation of intracellular reactive oxygen species (ROS), thereby preventing the activation of key damage pathways (AKT, ERK, p53) [1]. This dual-action profile was not observed with other tested xanthones, including the major constituent α-mangostin [1]. The study also confirmed the absence of cytotoxicity for Mangostanin on these cells under the tested conditions [1].
Protective and Reparative Effects on Oxidative Damage
Target Compound Data
Demonstrated both protection against and restoration from H₂O₂-induced oxidative damage; significant reduction of intracellular ROS
Comparator Or Baseline
11 other xanthone derivatives from Garcinia mangostana, including α-mangostin and γ-mangostin
Quantified Difference
Mangostanin uniquely exhibited both protective and reparative activities; other xanthones showed either only protective or no significant activity.
Conditions
In vitro cultures of human epidermal keratinocytes (HaCaT cells) challenged with H₂O₂
Why This Matters
This evidence differentiates Mangostanin as a unique molecular tool for studying oxidative stress response and repair mechanisms in skin cells. For procurement in cosmeceutical or dermatological research, this dual-action profile offers a distinct advantage over other xanthones that lack reparative capabilities.
[1] Abate M, Pagano C, Masullo M, Citro M, Pisanti S, Piacente S, Bifulco M. Mangostanin, a Xanthone Derived from Garcinia mangostana Fruit, Exerts Protective and Reparative Effects on Oxidative Damage in Human Keratinocytes. Pharmaceuticals. 2022;15(1):84. View Source
Cell-Type Selective Cytotoxicity vs. Broad-Spectrum α-Mangostin
In contrast to the broad-spectrum, potent cytotoxicity exhibited by α-mangostin, Mangostanin demonstrates a more selective cytotoxic profile. A study evaluating xanthones against five human cancer cell lines (SW620, BT474, HepG2, KATO-III, and CHAGO-K1) found that while α-mangostin was strongly cytotoxic against all cell lines tested, Mangostanin exhibited specific cytotoxicity only against the CHAGO-K1 lung cancer cell line [1]. This indicates a fundamentally different mechanism of action or target engagement that is not driven by general cellular toxicity.
In vitro cytotoxicity assay against five human cancer cell lines
Why This Matters
This selectivity is a critical differentiator for researchers seeking compounds with defined, target-specific anti-cancer mechanisms rather than general cytotoxins. Procurement of Mangostanin for such studies avoids the confounding variable of broad cellular stress or death observed with α-mangostin.
CytotoxicityCancer ResearchSelectivityXanthone
[1] Pattamadilok C. Xanthones from Garcinia cowa flowers and their cytotoxicity. Thai Journal of Pharmaceutical Sciences. 2016;40:84-87. View Source
PDE4 Inhibitor Scaffold with Improved Safety Profile
The Mangostanin scaffold has been validated as a privileged starting point for the development of phosphodiesterase 4 (PDE4) inhibitors that overcome the dose-limiting side effects (emesis and nausea) of classical PDE4 inhibitors like roflumilast and rolipram. Structure-based optimization of Mangostanin led to derivative 18a with an IC₅₀ of 4.2 nM against PDE4 [1]. Critically, in an emetic activity test on dogs, 18a did not cause emesis at an oral dose of 10 mg/kg, whereas rolipram induced severe emetic effects at a ten-fold lower dose of 1 mg/kg [1]. A subsequent derivative, 22d, achieved an IC₅₀ of 3.5 nM and similarly showed no emesis in beagle dogs at 10 mg/kg, confirming the safety superiority of the Mangostanin-derived scaffold [2].
PDE4 inhibition & safetyHead-to-head
Derivative IC₅₀ 3.5–4.2 nM; no emesis at 10 mg/kg
Rolipram emesis at 1 mg/kg
Reported tolerability endpoint context; >10-fold higher emesis threshold in dog model for optimized derivatives.
Safety margin derived from mangostanin-derived compounds, not mangostanin itself; scaffold dependency.
PDE4 Inhibitory Potency and Emetic Liability (Safety)
Target Compound Data
Derivative 18a: IC₅₀ = 4.2 nM for PDE4; no emesis at 10 mg/kg oral dose. Derivative 22d: IC₅₀ = 3.5 nM; no emesis at 10 mg/kg oral dose.
Comparator Or Baseline
Rolipram: caused severe emesis at 1 mg/kg oral dose; Roflumilast (clinical PDE4 inhibitor with known emetic side effects).
Quantified Difference
>10-fold improvement in safety margin (emesis threshold) for Mangostanin-derived inhibitors compared to rolipram.
Conditions
In vitro PDE4 inhibition assay; in vivo emetic activity test in dogs
Why This Matters
This establishes the Mangostanin core structure as a strategically superior starting point for medicinal chemistry programs targeting PDE4 for inflammatory diseases. The built-in safety advantage of the scaffold significantly de-risks lead optimization compared to programs based on other xanthone or synthetic cores, making it a high-value procurement for drug discovery research.
[1] Huang YY, et al. Mangostanin Derivatives as Novel and Orally Active Phosphodiesterase 4 Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis with Improved Safety. Journal of Medicinal Chemistry. 2021;64(18):13736-13751. View Source
[2] Liu H, et al. Discovery of novel PDE4 inhibitors targeting the M-pocket from natural mangostanin with improved safety for the treatment of Inflammatory Bowel Diseases. European Journal of Medicinal Chemistry. 2022;242:114631. View Source
Differential Quinone Reductase Induction vs. γ-Mangostin
Mangostanin demonstrates a distinct chemopreventive mechanism compared to other mangosteen xanthones. In a study assessing the induction of the phase II detoxifying enzyme quinone reductase, Mangostanin was among a group of compounds that induced the enzyme with a concentration to double enzyme induction (CD value) ranging from 0.68 to 2.2 μg/mL in Hepa 1c1c7 murine hepatoma cells [1]. In contrast, γ-mangostin, another major xanthone, did not induce quinone reductase under the same conditions but instead exhibited potent hydroxyl radical-scavenging activity (IC₅₀ = 0.20 μg/mL) [1]. This indicates that Mangostanin and γ-mangostin exert their antioxidant/chemopreventive effects through different primary mechanisms.
Quinone reductase inductionHead-to-head
CD 0.68–2.2 μg/mL
γ-mangostin: no QR induction (direct radical scavenger)
Supports chemoprevention pathway interpretation; mechanistic divergence from γ-mangostin.
Murine hepatoma cell model; phase II enzyme induction in human hepatocytes remains to be confirmed.
ChemopreventionQuinone ReductasePhase II EnzymeAntioxidant
Evidence Dimension
Quinone Reductase Induction vs. Hydroxyl Radical Scavenging
Target Compound Data
Induced quinone reductase (CD value range: 0.68 - 2.2 μg/mL)
Mechanistic divergence: Mangostanin acts via enzyme induction, γ-mangostin via direct radical scavenging.
Conditions
In vitro quinone reductase induction assay in Hepa 1c1c7 cells; in vitro hydroxyl radical antioxidant assay
Why This Matters
This mechanistic difference is critical for researchers investigating cancer chemoprevention or cellular detoxification pathways. Mangostanin serves as a specific probe for studying quinone reductase induction, whereas γ-mangostin is a tool for studying direct antioxidant activity. Their procurement should be guided by the specific pathway of interest.
ChemopreventionQuinone ReductasePhase II EnzymeAntioxidant
[1] Chin YW, Jung HA, Chai H, Keller WJ, Kinghorn AD. Xanthones with quinone reductase-inducing activity from the fruits of Garcinia mangostana (Mangosteen). Phytochemistry. 2008;69(3):754-758. View Source
Mangostanin R&D Applications
Biocompatible Topical Antiseptic Development
Based on direct comparative evidence showing antimicrobial activity equivalent to chlorhexidine but with negligible cytotoxicity on human tissue models [1], Mangostanin is the ideal lead compound for formulating novel antiseptic agents for skin, oral, and wound care applications. Research programs focused on replacing cytotoxic antiseptics with biocompatible natural alternatives should prioritize Mangostanin over other xanthones due to this unique, validated safety-efficacy profile.
PDE4 Inhibitors with Improved Safety
The Mangostanin scaffold has been unequivocally validated as a privileged starting point for designing potent PDE4 inhibitors (IC₅₀ values in the low nanomolar range) that are devoid of the class-limiting emetic side effects seen with rolipram and roflumilast [2][3]. Procurement of Mangostanin is essential for any drug discovery program aiming to target PDE4 for chronic inflammatory diseases (e.g., IPF, IBD) where patient compliance and safety are major hurdles.
Oxidative Stress Repair Mechanisms in Dermatology
Mangostanin is the only xanthone from G. mangostana reported to possess both protective and reparative effects against oxidative damage in human keratinocytes [4]. This makes it an indispensable research tool for cosmeceutical and dermatological studies aiming to understand and therapeutically target the cellular repair response to environmental stressors. Its use should be preferred over α-mangostin or γ-mangostin, which do not exhibit this dual-action profile.
Cell-Type Specific Cytotoxic Mechanisms in Oncology
Unlike the broad-spectrum cytotoxin α-mangostin, Mangostanin exhibits selective cytotoxicity against the CHAGO-K1 lung cancer cell line while sparing other cancer cell types [5]. This selectivity makes Mangostanin a valuable chemical probe for dissecting the molecular pathways that confer sensitivity in specific cancer subtypes and for identifying novel, targeted anti-cancer mechanisms distinct from general apoptosis induction.
Application
Selection Property
Validation Focus
Topical antiseptic model studies
Antimicrobial screening context with tissue-compatibility endpoints
MIC and cytotoxicity in relevant 3D tissue or ex vivo models
PDE4-targeted medicinal chemistry
Scaffold with reported tolerability endpoint differentiation
PDE4 isoform selectivity and emetic liability in appropriate models
Keratinocyte oxidative stress research
Dual protective/reparative response in HaCaT cells
ROS and damage-pathway modulation in primary epidermal models
Cell-type selective cytotoxicity profiling
Selective activity against CHAGO-K1 vs. other cancer lines
Target engagement and selectivity across broader cell panels
Chemoprevention pathway studies
Quinone reductase induction capacity
Phase II enzyme induction in human hepatocyte or in vivo models
[1] Munar-Bestard M, et al. In Vitro Evaluation of Mangostanin as an Antimicrobial and Biocompatible Topical Antiseptic for Skin and Oral Tissues. ACS Pharmacol Transl Sci. 2024;7(5):1507-1517. View Source
[2] Huang YY, et al. Mangostanin Derivatives as Novel and Orally Active Phosphodiesterase 4 Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis with Improved Safety. J Med Chem. 2021;64(18):13736-13751. View Source
[3] Liu H, et al. Discovery of novel PDE4 inhibitors targeting the M-pocket from natural mangostanin with improved safety for the treatment of Inflammatory Bowel Diseases. Eur J Med Chem. 2022;242:114631. View Source
[4] Abate M, et al. Mangostanin, a Xanthone Derived from Garcinia mangostana Fruit, Exerts Protective and Reparative Effects on Oxidative Damage in Human Keratinocytes. Pharmaceuticals. 2022;15(1):84. View Source
[5] Pattamadilok C. Xanthones from Garcinia cowa flowers and their cytotoxicity. Thai J Pharm Sci. 2016;40:84-87. View Source
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